4-Methoxycycloheptanone
Overview
Description
4-Methoxycycloheptanone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to cycloheptanone, with a methoxy group attached, which influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds related to 4-methoxycycloheptanone has been explored in several studies. For instance, optically active 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate was prepared and its solvolysis resulted in the formation of optically active 4-methylcycloheptanone, which is structurally similar to 4-methoxycycloheptanone . Another study involved the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which is a derivative of cyclohexanone, indicating the versatility of cyclohexanone derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxycycloheptanone has been characterized using various techniques. X-ray crystallography was used to investigate the structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, revealing that the cyclohexane ring adopts a chair conformation . This information is valuable for understanding the conformational preferences of cyclohexanone derivatives, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of 4-methoxycycloheptanone and its derivatives has been studied through various chemical reactions. For example, 4-methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate reacted with active methylene compounds to yield different types of products, demonstrating the compound's reactivity towards nucleophilic attack . Additionally, the solvolysis of 4-methylcyclohexylidenemethyl(aryl)iodonium tetrafluoroborate led to the formation of a product with retained optical purity, suggesting a mechanism that avoids the formation of an achiral primary vinyl cation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Analytical Profiles of Psychoactive Arylcyclohexylamines : A study identified and analyzed psychoactive substances, including those related to 4-Methoxycycloheptanone, using various analytical techniques. This research is significant for forensic toxicology and drug analysis (De Paoli et al., 2013).
Study of 4-Methylcyclohexylidenemethyliodonium Salt Solvolysis : This research explored the chirality and chemical reactions of compounds structurally related to 4-Methoxycycloheptanone, which is crucial for understanding stereochemical processes in organic synthesis (Fujita et al., 2002).
Conformational Studies : Research has been conducted on the conformational properties of 4-Methoxycyclohexanone, which can provide insights into the behavior of similar compounds like 4-Methoxycycloheptanone in various chemical environments (Stolow & Giants, 1971).
Microbial Preparation of (S)-2-Methoxycyclohexanone : This research highlights the microbial methods for preparing derivatives of 4-Methoxycycloheptanone, which are important intermediates in pharmaceutical synthesis (Fuganti et al., 1997).
Synthesis of Silacyclohexanones : Studies on the synthesis of silacyclohexanones, which are structurally related to 4-Methoxycycloheptanone, provide insights into developing novel compounds for material science applications (Fischer, Burschka, & Tacke, 2014).
Stereochemistry in Enzymatic Reductions : Investigations into the stereochemistry of enzymatic reductions of compounds similar to 4-Methoxycycloheptanone can contribute to our understanding of biocatalysis and enzyme mechanisms (Vanek et al., 1989).
Antidepressant Biochemical Profile Studies : Research on the neurochemical profile of compounds related to 4-Methoxycycloheptanone offers potential applications in developing new antidepressants (Muth et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-methoxycycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-3-7(9)5-6-8/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCNVOZBHLLXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338839 | |
Record name | 4-Methoxycycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycycloheptanone | |
CAS RN |
17429-01-5 | |
Record name | 4-Methoxycycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxycycloheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.